molecular formula C12H13N3O B1490405 6-(furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098056-15-4

6-(furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole

Cat. No. B1490405
CAS RN: 2098056-15-4
M. Wt: 215.25 g/mol
InChI Key: QNQUYWNKHUYZNE-UHFFFAOYSA-N
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Description

The compound “6-(furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole” is a type of pyrazole derivative . Pyrazole derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . They are used in various therapeutic categories such as anti-inflammatory, antipsychotic, anti-obesity, analgesic, H2-receptor agonist, and antidepressant agents .


Synthesis Analysis

The synthesis of pyrazole derivatives like “6-(furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole” involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A detailed study of the synthesis methods can be found in the references .

Scientific Research Applications

Synthesis and Chemical Reactions

6-(furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole and its derivatives are used in various synthesis processes in chemical research. For instance, pyrazole and imidazole derivatives have been synthesized for antimicrobial activities. These compounds, including those with furan moieties, are confirmed through IR, NMR, and mass spectrometry analysis (Idhayadhulla, Kumar, & Abdul, 2012). Another study focused on the functionalization and cyclization reactions of pyrazole-3-carboxylic acid derivatives, leading to the formation of pyrazolo[3,4-d]pyridazines (Akçamur, Şener, Ipekoglu, & Kollenz, 1997).

Antimicrobial and Antifungal Properties

Some derivatives of 6-(furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole have been explored for their antimicrobial properties. For example, various synthesized pyrazoline derivatives containing furan moieties have shown promising results against Gram-positive and negative bacteria and fungi (El-Wahab et al., 2011; Abdelhamid, El Sayed, Zaki, Hussein, Mangoud, & Hosny, 2019).

Energetic Materials Synthesis

The chemical's structure is also relevant in the synthesis of energetic materials. A study demonstrates the synthesis of a nitropyrazole bearing both furazan and trinitromethyl moieties, showcasing the potential of these compounds in explosives and propellants (Dalinger, Suponitsky, Pivkina, & Sheremetev, 2016).

Antitubercular and Anticancer Activities

Compounds derived from 6-(furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole have been evaluated for their potential in treating diseases like tuberculosis and cancer. For example, hexahydro-2H-pyrano[3,2-c]quinoline analogs, derived from compounds related to 6-(furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole, have shown notable antitubercular activity (Kantevari, Yempala, Surineni, Sridhar, Yogeeswari, & Sriram, 2011). Additionally, some heterocycle-substituted phthalimide derivatives, including those with furan and pyrazole moieties, have been synthesized and evaluated for cytotoxic activity against human cancer cell lines (Yang, Yang, Jiang, Feng, Liu, Pan, & Zhang, 2010).

properties

IUPAC Name

6-(furan-3-yl)-1-propan-2-ylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-9(2)14-4-5-15-12(14)7-11(13-15)10-3-6-16-8-10/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQUYWNKHUYZNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CN2C1=CC(=N2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole
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6-(furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole
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6-(furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole
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6-(furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole
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6-(furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 6
6-(furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole

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